molecular formula C6H9N3O B1319991 1,5-Dimethyl-1H-pyrazole-3-carboxamide CAS No. 54384-74-6

1,5-Dimethyl-1H-pyrazole-3-carboxamide

Cat. No. B1319991
CAS RN: 54384-74-6
M. Wt: 139.16 g/mol
InChI Key: FMUYZLYRPXUTAK-UHFFFAOYSA-N
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Description

“1,5-Dimethyl-1H-pyrazole-3-carboxamide” is an organic compound . It is one of several isomeric derivatives of pyrazole that contain two methyl substituents . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .


Synthesis Analysis

The synthesis of pyrazole compounds, including “this compound”, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A special emphasis is placed on a thorough examination of response processes .


Molecular Structure Analysis

The molecular structure of “this compound” comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The molecular weight of this compound is 96.1304 .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The cyclocondensation of acetylenic ketones on methylhydrazine or aryl hydrazines in ethanol provides two difficultly separable regioisomeric pyrazoles .

Scientific Research Applications

Synthesis and Functionalization

  • The compound 1H-pyrazole-3-carboxamide can be synthesized through various reactions, such as the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamides via reactions with different amines. For example, it has been transformed into 1H-pyrazole-3-carboxamide through the reaction with 2,3-diaminopyridine, showcasing its versatility in functionalization reactions (Yıldırım, Kandemirli, & Demir, 2005).

Antimicrobial Activities

  • Derivatives of 1,5-Dimethyl-1H-pyrazole-3-carboxamide have been synthesized and evaluated for their antimicrobial activities. This suggests its potential in developing new antimicrobial agents (Şahan, Yıldırım, & Albayrak, 2013).

Interaction with DNA

  • Novel bis-pyrazoles synthesized from this compound have shown the ability to interact with DNA. This interaction was studied through molecular docking and absorption spectroscopic techniques, indicating potential applications in cancer research (Reddy et al., 2017).

Antitumor Activities

  • The compound and its derivatives have been used in the synthesis of new compounds with antitumor activities. For instance, pyrazolopyrimidines and Schiff bases derived from 5-Amino-3-(arylamino)-1H-pyrazole-4-carboxamides were synthesized and showed antitumor activities against various human cancer cell lines (Hafez et al., 2013).

Dental Applications

  • A study on 3, 5-dimethyl-1-thiocarboxamide pyrazole, a compound related to this compound, showed biocompatibility and no significant impact on the mechanical properties of dental composites. This suggests its potential use in dental materials (Abaszadeh, Mohammadi, & Mohammadzadeh, 2020).

Nematocidal Activities

  • Certain derivatives of this compound have been shown to exhibit good nematocidal activity, highlighting its potential in agricultural applications (Zhao et al., 2017).

Safety and Hazards

The safety data sheet for “1,5-Dimethyl-1H-pyrazole-3-carboxamide” indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

1,5-dimethylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-4-3-5(6(7)10)8-9(4)2/h3H,1-2H3,(H2,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUYZLYRPXUTAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591934
Record name 1,5-Dimethyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

54384-74-6
Record name 1,5-Dimethyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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